![molecular formula C44H30S B12598408 1,3-Bis[4-(4-phenylphenyl)phenyl]-2-benzothiophene CAS No. 643767-88-8](/img/structure/B12598408.png)
1,3-Bis[4-(4-phenylphenyl)phenyl]-2-benzothiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis[4-(4-phenylphenyl)phenyl]-2-benzothiophene is a complex organic compound characterized by its unique structure, which includes multiple phenyl groups attached to a benzothiophene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis[4-(4-phenylphenyl)phenyl]-2-benzothiophene typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura cross-coupling reaction, where aryl halides are coupled with boronic acids in the presence of a palladium catalyst. The reaction conditions often involve the use of solvents like toluene or dimethylformamide (DMF) and bases such as potassium carbonate (K2CO3) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Bis[4-(4-phenylphenyl)phenyl]-2-benzothiophene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to reduce double bonds or aromatic rings.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the phenyl rings using reagents like halogens (Cl2, Br2) or nitro groups (NO2).
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: H2 gas with Pd/C catalyst, sodium borohydride (NaBH4).
Substitution: Halogens in the presence of a Lewis acid catalyst like AlCl3, nitration using HNO3 and H2SO4.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while substitution reactions can introduce halogens or nitro groups onto the phenyl rings.
Applications De Recherche Scientifique
1,3-Bis[4-(4-phenylphenyl)phenyl]-2-benzothiophene has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including anti-tumor properties.
Medicine: Explored for its potential use in drug development, particularly in the design of molecules with specific biological targets.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mécanisme D'action
The mechanism of action of 1,3-Bis[4-(4-phenylphenyl)phenyl]-2-benzothiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to engage in π-π interactions and hydrogen bonding, which can influence its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
9,9-Bis(4-hydroxyphenyl)fluorene: Similar in structure but with hydroxyl groups instead of phenyl groups.
10,10-Bis[4-(4-aminophenoxy)phenyl]-9(10H)-anthrone: Contains aminophenoxy groups and is used in the synthesis of polyimides.
Uniqueness
1,3-Bis[4-(4-phenylphenyl)phenyl]-2-benzothiophene is unique due to its multiple phenyl groups attached to a benzothiophene core, which imparts distinct electronic and steric properties. These properties make it particularly valuable in the development of advanced materials for organic electronics and other high-tech applications.
Propriétés
Numéro CAS |
643767-88-8 |
|---|---|
Formule moléculaire |
C44H30S |
Poids moléculaire |
590.8 g/mol |
Nom IUPAC |
1,3-bis[4-(4-phenylphenyl)phenyl]-2-benzothiophene |
InChI |
InChI=1S/C44H30S/c1-3-9-31(10-4-1)33-15-19-35(20-16-33)37-23-27-39(28-24-37)43-41-13-7-8-14-42(41)44(45-43)40-29-25-38(26-30-40)36-21-17-34(18-22-36)32-11-5-2-6-12-32/h1-30H |
Clé InChI |
ALBUFDKTAODDHM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C4=C5C=CC=CC5=C(S4)C6=CC=C(C=C6)C7=CC=C(C=C7)C8=CC=CC=C8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


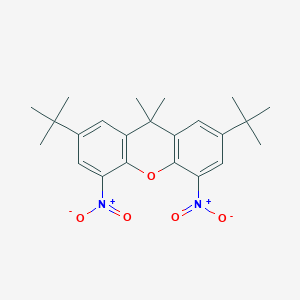
![N-[(E)-hydrazinylidenemethyl]-1-quinolin-8-ylindole-3-carboxamide](/img/structure/B12598330.png)
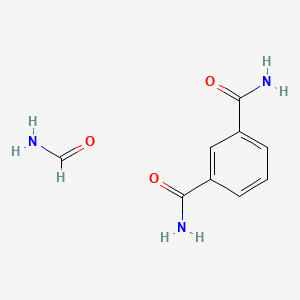
![2-{2-[(Oxiran-2-yl)oxy]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B12598338.png)
![3-(2-Phenylethenyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B12598341.png)
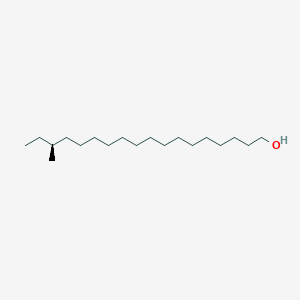
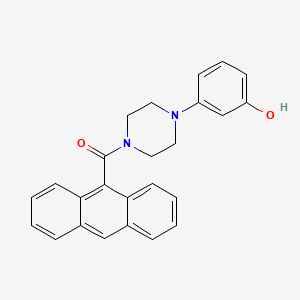
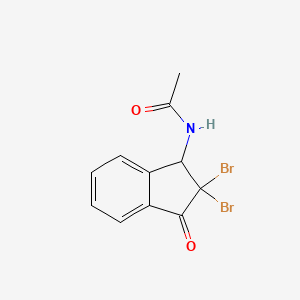
![5-Hexenoic acid, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (2R)-](/img/structure/B12598381.png)
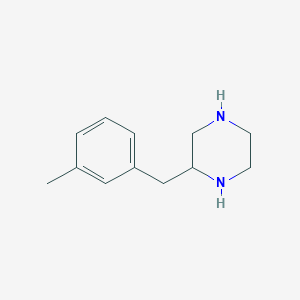
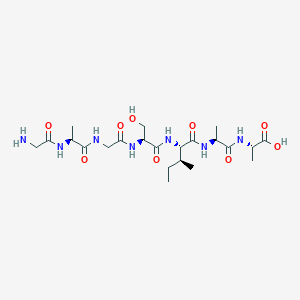
![4-[(Pyridin-3-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12598415.png)
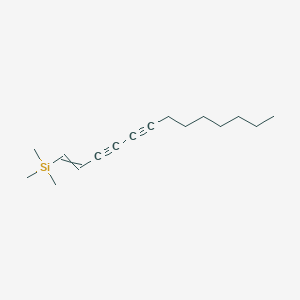
![Cyclopropanamine, 1-[4-(1-methylethyl)phenyl]-](/img/structure/B12598429.png)
